molecular formula C11H12ClNO3 B5229227 2-(butyrylamino)-3-chlorobenzoic acid

2-(butyrylamino)-3-chlorobenzoic acid

Cat. No. B5229227
M. Wt: 241.67 g/mol
InChI Key: PXDFKNCEFIIULP-UHFFFAOYSA-N
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Description

The compound “2-(butyrylamino)-3-chlorobenzoic acid” is likely to be an organic compound consisting of a benzoic acid group, a butyrylamino group, and a chlorine atom. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide linkage . The chlorine atom could be introduced through electrophilic aromatic substitution or other halogenation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a carbonyl group and a nitrogen (from the amide), and a chlorine atom . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The benzene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar amide group and the aromatic ring could influence its solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets in the body. The amide group could form hydrogen bonds with other molecules, and the chlorine atom could be involved in halogen bonding .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with amide groups are considered to be low in toxicity, but the presence of the chlorine atom could potentially make it more hazardous .

Future Directions

The future directions for research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its use in the development of new materials, pharmaceuticals, or chemical processes .

properties

IUPAC Name

2-(butanoylamino)-3-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-4-9(14)13-10-7(11(15)16)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDFKNCEFIIULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butanoylamino)-3-chlorobenzoic acid

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